4-fluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-(morpholin-4-yl)ethylsulfanyl group at the 5-position and a 4-fluorobenzamide moiety at the 2-methyl position. The morpholine ring and fluorine atom are critical for modulating pharmacokinetic properties, such as solubility and metabolic stability, while the oxadiazole scaffold is known for its role in enhancing bioactivity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c17-13-3-1-12(2-4-13)15(22)18-11-14-19-20-16(24-14)25-10-7-21-5-8-23-9-6-21/h1-4H,5-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBMRSAHZBNVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using a suitable halide precursor.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with benzamide: The final step involves coupling the oxadiazole and morpholine-containing intermediate with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
- Mechanism of Action : Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to 4-fluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide have shown efficacy against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
-
Case Studies :
- A study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against cancer cells, indicating strong cytotoxic effects. Compounds were further evaluated for their selectivity and potency, with some showing up to 100 times lower activity compared to leading anticancer agents .
Antimicrobial Activity
- Spectrum of Activity : The compound's derivatives have been tested against a range of pathogens including both Gram-positive and Gram-negative bacteria as well as fungi. Results indicate moderate to good inhibition at concentrations ranging from 12.5 to 100 μg/mL .
- Case Studies :
Anticonvulsant Activity
- Mechanism of Action : Compounds similar to 4-fluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide have been evaluated for their potential anticonvulsant properties using animal models. The introduction of specific substituents has been linked to increased seizure protection .
- Case Studies :
Summary of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:
Key Observations:
Substituent Impact on Activity: The morpholine group in the target compound may enhance solubility and target engagement compared to bulkier groups like cyclohexyl(ethyl)sulfamoyl (LMM11) or benzyl(methyl)sulfamoyl (LMM5). Morpholine’s electron-rich oxygen atom could facilitate interactions with enzymes like thioredoxin reductase . Fluorine in the benzamide moiety (target compound) likely improves metabolic stability and membrane permeability compared to non-halogenated analogs .
Antifungal Activity :
- LMM5 and LMM11 exhibit direct antifungal activity against C. albicans, with MIC values as low as 1–2 µg/mL. The target compound’s morpholine group may confer similar or improved efficacy, though experimental validation is needed .
Enzyme Inhibition :
- The HDAC inhibitor () demonstrates that naphthalene substituents on the oxadiazole ring enhance potency (IC₅₀: 0.8 µM). The target compound’s 4-fluorobenzamide group may similarly engage hydrophobic enzyme pockets .
Antimicrobial vs. Anti-Inflammatory Profiles :
- Compound 7c () shows moderate antimicrobial activity, while Ox-6e () prioritizes antioxidant/anti-inflammatory effects. Substituents like thiazole or bromophenyl dictate these divergent activities .
Physicochemical and Spectroscopic Comparisons
- Melting Points : Morpholine-containing analogs (e.g., ) typically exhibit higher melting points (~228–230°C) due to hydrogen bonding, whereas furan-substituted compounds (LMM11) have lower thermal stability .
- IR/NMR Signatures : The target compound’s C=S stretch (1243–1258 cm⁻¹) and amide C=O (1663–1682 cm⁻¹) align with oxadiazole-thione tautomers observed in . Morpholine’s NH/CO vibrations (~3150–3319 cm⁻¹) further distinguish it from sulfamoyl derivatives .
Q & A
Q. What are the common synthetic routes for synthesizing 4-fluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide, and how do reaction conditions influence yield?
- Synthesis Routes : The compound is typically synthesized via a multi-step process: (i) Formation of the 1,3,4-oxadiazole ring using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux. (ii) Thioether linkage introduction via nucleophilic substitution between the oxadiazole intermediate and 2-(morpholin-4-yl)ethanethiol. (iii) Coupling of the fluorobenzamide moiety using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous DMF .
- Key Conditions : Yield optimization requires strict control of temperature (60–80°C for cyclization), pH (neutral for coupling), and solvent polarity. Impurities from incomplete cyclization are mitigated via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorine coupling in benzamide, morpholine proton integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀FN₅O₂S) and detects isotopic peaks for sulfur/fluorine .
- HPLC-PDA : Assesses purity (>95% for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the oxadiazole cyclization step to minimize byproducts and improve scalability?
- Byproduct Mitigation : Use of microwave-assisted synthesis reduces reaction time (20–30 minutes vs. 12 hours conventional) and suppresses side reactions like over-dehydration .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency. Addition of molecular sieves absorbs water, shifting equilibrium toward product .
- Catalytic Additives : Substoichiometric ZnCl₂ or FeCl₃ accelerates cyclization via Lewis acid catalysis, improving yields by 15–20% .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?
- Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Meta-analysis of IC₅₀ values under standardized CLSI/MTS protocols is recommended .
- Structural Analogues : Compare activity of derivatives (e.g., replacing morpholine with piperidine) to identify pharmacophore requirements. For example, morpholine’s electron-rich oxygen enhances bacterial membrane penetration .
Q. How does X-ray crystallography using SHELX software elucidate the compound’s binding interactions with biological targets?
- Crystallographic Workflow : Co-crystallization with target enzymes (e.g., fungal CYP51) followed by data collection (λ = 1.5418 Å) and refinement via SHELXL.
- Key Findings : The oxadiazole sulfur forms a hydrogen bond with CYP51’s heme propionate (distance: 2.8 Å), while the fluorobenzamide occupies a hydrophobic pocket, as shown in PDB 5TZ1 .
- Validation : R-factor convergence (<0.05) and electron density maps (2Fₒ−Fᶜ) confirm binding mode accuracy .
Methodological Tables
Q. Table 1: Optimization of Oxadiazole Cyclization
| Condition | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Time | 12 hours | 25 minutes |
| Yield | 62% | 78% |
| Byproducts | 15% (diimidazole) | <5% |
| Solvent | Toluene | DMF |
| Ref |
Q. Table 2: Comparative Biological Activity
| Target | IC₅₀ (μM) | Assay Protocol |
|---|---|---|
| Candida albicans | 1.2 ± 0.3 | CLSI M27-A3 |
| Aspergillus fumigatus | 3.8 ± 0.9 | EUCAST E.Def 9.3.1 |
| HeLa Cells (Cancer) | 12.4 ± 2.1 | MTS (48-hour incubation) |
| Ref |
Key Considerations for Researchers
- Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water impacts oxadiazole formation .
- Crystallography : Use SHELX-97 for high-resolution refinements and validate with CheckCIF to ensure structural integrity .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate cytotoxicity in non-target mammalian cells (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
